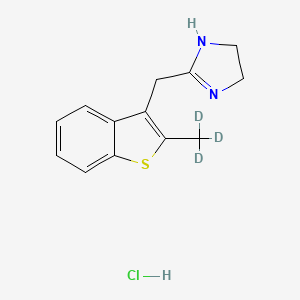
(Z)-Indirubin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Indirubin-d4 is a deuterated form of indirubin, a naturally occurring isomer of indigo. Indirubin is known for its biological activity, particularly its role as an inhibitor of cyclin-dependent kinases. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of indirubin due to its enhanced stability and distinct mass spectrometric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Indirubin-d4 typically involves the deuteration of indirubin. One common method is the catalytic hydrogenation of indirubin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(Z)-Indirubin-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indirubin-3’-oxime.
Reduction: Reduction reactions can convert it back to its leuco form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of indirubin, such as indirubin-3’-oxime and halogenated indirubin compounds. These derivatives are often used in further chemical and biological studies.
科学的研究の応用
(Z)-Indirubin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in mass spectrometry due to its distinct isotopic signature.
Biology: Studies on cell cycle regulation and apoptosis often utilize this compound to investigate the role of cyclin-dependent kinases.
Medicine: Research on cancer treatment explores its potential as a therapeutic agent due to its inhibitory effects on cell proliferation.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
The mechanism of action of (Z)-Indirubin-d4 involves its interaction with cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, it inhibits their activity, leading to cell cycle arrest and apoptosis. This mechanism is crucial in its potential therapeutic applications, particularly in cancer treatment.
類似化合物との比較
Similar Compounds
Indirubin: The non-deuterated form, known for its biological activity.
Indigo: A structurally related compound with different biological properties.
Indirubin-3’-oxime: A derivative with enhanced inhibitory effects on cyclin-dependent kinases.
Uniqueness
(Z)-Indirubin-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical chemistry.
特性
分子式 |
C16H10N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,3D,5D,7D |
InChIキー |
JNLNPCNGMHKCKO-DNZPNURCSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=CC=CC=C4C3=O)[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
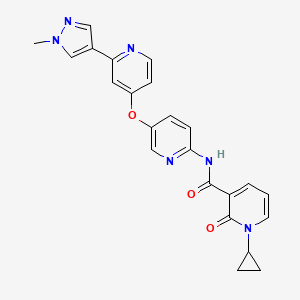
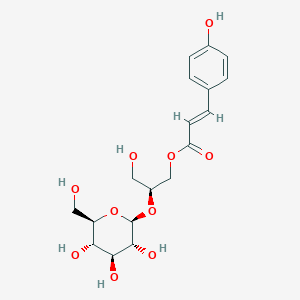

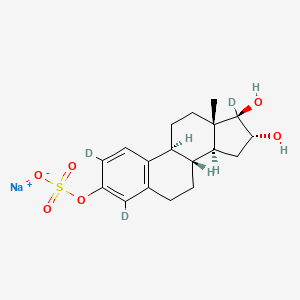

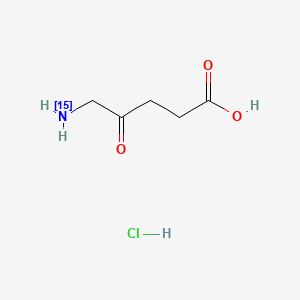
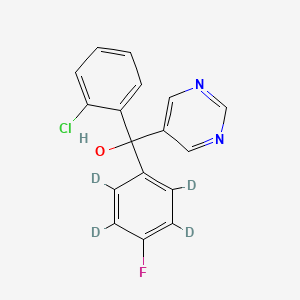

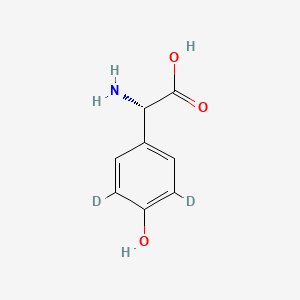

![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
